molecular formula C6H5F3OS B2904213 [4-(Trifluoromethyl)thiophen-3-yl]methanol CAS No. 1881925-70-7

[4-(Trifluoromethyl)thiophen-3-yl]methanol

Cat. No.: B2904213
CAS No.: 1881925-70-7
M. Wt: 182.16
InChI Key: KEFOVXBXKLAKQS-UHFFFAOYSA-N
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Description

Significance of Organofluorine Chemistry in Modern Chemical Research

Organofluorine chemistry, the study of compounds containing a carbon-fluorine bond, has become a vital sub-discipline of organic chemistry. The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. Fluorine's high electronegativity and the strength of the carbon-fluorine bond (one of the strongest in organic chemistry) can enhance metabolic stability, increase lipophilicity, and modify the acidity or basicity of nearby functional groups. These effects are highly sought after in drug design, as an estimated 20% of all pharmaceuticals contain fluorine. researchgate.netnih.gov The field has evolved significantly since the 19th century, with ongoing research focused on developing more efficient and selective fluorination methods. nih.gov

The Thiophene (B33073) Core as a Versatile Heterocyclic Scaffold

Thiophene is a five-membered aromatic heterocycle containing a sulfur atom. Its unique structure confers both stability and a propensity for a variety of chemical reactions, making it a foundational building block in organic synthesis. researchgate.netnih.gov The thiophene nucleus is a "privileged pharmacophore," meaning it is a common feature in many biologically active compounds and approved drugs. uni.lu Its electron-rich nature allows it to interact with a wide range of biological targets, and the sulfur atom can participate in hydrogen bonding, further enhancing drug-receptor interactions. uni.lu Thiophenes are key components in pharmaceuticals, agrochemicals, dyes, and conductive polymers. researchgate.netuni.lu

Strategic Importance of the Trifluoromethyl Group in Molecular Design

The trifluoromethyl (CF₃) group is one of the most important fluorine-containing substituents used in molecular design. Its strong electron-withdrawing nature and high lipophilicity make it a powerful tool for modulating the properties of a parent molecule. nih.gov Incorporating a CF₃ group can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to its target. nih.gov This is because the CF₃ group can block metabolic pathways and alter the electronic distribution of an aromatic ring, which can lead to improved pharmacokinetic profiles. nih.gov The strategic placement of a trifluoromethyl group is a key tactic in modern medicinal chemistry to optimize the efficacy and properties of new chemical entities. nih.gov

Contextualizing [4-(Trifluoromethyl)thiophen-3-yl]methanol within Thiophene and Organofluorine Chemistry

This compound emerges as a molecule of significant interest by integrating these three key chemical features. It possesses the stable and reactive thiophene core, the property-enhancing trifluoromethyl group, and a versatile hydroxymethyl (methanol) functional group.

The trifluoromethyl group at the 4-position influences the electronic properties of the thiophene ring, while the methanol (B129727) group at the 3-position provides a reactive handle for a wide array of subsequent chemical transformations. This specific arrangement makes the compound a potentially valuable intermediate for synthesizing more complex molecules. The methanol group can be easily oxidized to an aldehyde or carboxylic acid, or converted into halides, ethers, esters, and amines, opening pathways to diverse molecular architectures. While detailed research findings on this specific compound are not extensively published, its structure suggests its role as a specialized building block for creating novel pharmaceuticals or materials that leverage the combined benefits of the thiophene ring and the trifluoromethyl group.

Interactive Data Table: Properties of this compound

PropertyValueSource
IUPAC Name This compound nih.gov
CAS Number 1881925-70-7 nih.gov
Molecular Formula C₆H₅F₃OS nih.gov
Molecular Weight 182.16 g/mol nih.gov
Monoisotopic Mass 182.00133 Da nih.gov
SMILES C1=C(C(=CS1)C(F)(F)F)CO nih.gov
Predicted XlogP 1.6 nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(trifluoromethyl)thiophen-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3OS/c7-6(8,9)5-3-11-2-4(5)1-10/h2-3,10H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEFOVXBXKLAKQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CS1)C(F)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformational Chemistry of 4 Trifluoromethyl Thiophen 3 Yl Methanol

Reactivity of the Thiophene (B33073) Ring

The aromaticity of the thiophene ring allows it to undergo substitution reactions rather than addition reactions, preserving the stable heterocyclic system. wikipedia.orgderpharmachemica.com However, the presence of a strong electron-withdrawing trifluoromethyl group deactivates the ring, making it less reactive towards electrophilic attack compared to unsubstituted thiophene. mdpi.comyoutube.com Conversely, this deactivation enhances its susceptibility to nucleophilic attack.

Electrophilic Aromatic Substitution Patterns

Thiophene is generally more reactive than benzene (B151609) towards electrophilic aromatic substitution (SEAr), with a strong preference for substitution at the C2 (α) position. numberanalytics.come-bookshelf.de In 3,4-disubstituted thiophenes, the available positions for substitution are C2 and C5. The directing effect of the existing substituents determines the regioselectivity of the reaction.

The trifluoromethyl group is a strong deactivating, meta-directing group in benzene chemistry due to its powerful inductive electron-withdrawing effect. youtube.com On a thiophene ring, an electron-withdrawing group at the 4-position would be expected to direct incoming electrophiles to the C2 position, which is meta-like with respect to C4 and also an inherently reactive α-position. The hydroxymethyl group is a weakly deactivating, ortho, para-directing group. Located at the C3 position, it would direct incoming electrophiles to the C2 (ortho) and C5 (para) positions.

Given these competing effects, the substitution pattern for [4-(Trifluoromethyl)thiophen-3-yl]methanol can be predicted:

Deactivation: The thiophene ring is significantly deactivated towards electrophiles due to the combined electron-withdrawing nature of both the -CF₃ and -CH₂OH groups. Therefore, harsh reaction conditions would likely be required for electrophilic substitution.

Regioselectivity: Both substituents favor substitution at the α-positions (C2 and C5). The powerful deactivating effect of the -CF₃ group would likely make the adjacent C5 position less favorable for attack than the C2 position. Therefore, electrophilic substitution is predicted to occur preferentially at the C2 position.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

Reaction Type Reagents Predicted Major Product
Bromination Br₂, FeBr₃ 2-Bromo-4-(trifluoromethyl)thiophen-3-yl]methanol
Nitration HNO₃, H₂SO₄ 2-Nitro-4-(trifluoromethyl)thiophen-3-yl]methanol
Friedel-Crafts Acylation RCOCl, AlCl₃ 2-Acyl-4-(trifluoromethyl)thiophen-3-yl]methanol

Nucleophilic Aromatic Substitution Potential

Nucleophilic aromatic substitution (SNAr) is generally difficult for electron-rich aromatic systems like thiophene. However, the presence of strong electron-withdrawing groups, such as the trifluoromethyl group, can render the ring sufficiently electron-poor to undergo SNAr, especially if a good leaving group is present. uoanbar.edu.iqnih.gov

For this compound itself, there is no inherent leaving group on the ring. However, if a derivative, such as [2-Halo-4-(trifluoromethyl)thiophen-3-yl]methanol, were used as a substrate, the trifluoromethyl group would strongly activate the ring towards nucleophilic attack. The SNAr mechanism proceeds via a negatively charged intermediate (Meisenheimer complex), which is stabilized by the electron-withdrawing substituent. nih.gov In such a substrate, the halogen at the C2 position would be susceptible to displacement by various nucleophiles.

Oxidative and Reductive Transformations of the Thiophene Moiety

The thiophene ring is relatively stable to oxidation. wikipedia.org However, under strong oxidizing conditions, the sulfur atom can be oxidized to a sulfoxide (B87167) (thiophene-1-oxide) and then to a sulfone (thiophene-1,1-dioxide). researchgate.netsemanticscholar.org These oxidized species are no longer aromatic and can behave as reactive dienes in cycloaddition reactions. researchgate.net The presence of electron-withdrawing groups on the thiophene ring can influence the outcome of oxidation reactions. researchgate.net For this compound, oxidation would likely require potent reagents like meta-chloroperoxybenzoic acid (m-CPBA).

Reduction of the thiophene ring is also possible but typically requires forcing conditions, such as catalytic hydrogenation at high pressure and temperature or using dissolving metal reductions (e.g., Birch reduction). researchgate.net These reactions lead to the corresponding saturated tetrahydrothiophene (B86538) derivative. The stability of the aromatic ring makes its reduction challenging.

Transformations Involving the Hydroxymethyl Group

The hydroxymethyl group attached to the thiophene ring behaves similarly to a benzylic alcohol, offering a versatile handle for further functionalization.

Oxidation Reactions to Carbonyl or Carboxylic Acid Derivatives

The primary alcohol of the hydroxymethyl group can be readily oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehyde: Mild oxidizing agents can selectively convert the primary alcohol to 4-(Trifluoromethyl)thiophene-3-carbaldehyde (B1530673). Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC), manganese dioxide (MnO₂), or Swern oxidation conditions.

Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the hydroxymethyl group directly to a carboxylic acid, yielding 4-(Trifluoromethyl)thiophene-3-carboxylic acid. Suitable reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent), or a two-step process involving initial oxidation to the aldehyde followed by further oxidation with reagents like sodium chlorite (B76162) (NaClO₂). researchgate.netsemanticscholar.org

Table 2: Representative Oxidation Reactions of the Hydroxymethyl Group

Target Product Oxidizing Agent Typical Conditions
4-(Trifluoromethyl)thiophene-3-carbaldehyde Pyridinium Chlorochromate (PCC) Dichloromethane, Room Temperature
4-(Trifluoromethyl)thiophene-3-carbaldehyde Manganese Dioxide (MnO₂) Dichloromethane, Reflux
4-(Trifluoromethyl)thiophene-3-carboxylic acid Potassium Permanganate (KMnO₄) Basic aqueous solution, Heat
4-(Trifluoromethyl)thiophene-3-carboxylic acid Jones Reagent (CrO₃, H₂SO₄) Acetone, 0 °C to Room Temperature

Nucleophilic Displacement Reactions

The hydroxyl group (-OH) is a poor leaving group for nucleophilic substitution reactions. libretexts.org To facilitate its displacement, it must first be converted into a better leaving group, such as a tosylate, mesylate, or a halide.

Conversion to Halide: The alcohol can be converted to the corresponding halide, [3-(halomethyl)-4-(trifluoromethyl)thiophene], using standard reagents. For example, thionyl chloride (SOCl₂) can be used to produce the chloride, and phosphorus tribromide (PBr₃) can be used for the bromide.

Conversion to Sulfonate Esters: Reaction with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine (B92270) converts the alcohol into a tosylate or mesylate, respectively. These are excellent leaving groups.

Once converted, the resulting activated substrate can readily undergo SN2 reactions with a wide variety of nucleophiles, allowing for the introduction of diverse functional groups at this position. wikipedia.orglibretexts.org

Table 3: Activation and Subsequent Nucleophilic Displacement

Activation Step (Reagent) Activated Intermediate Nucleophile (Nu⁻) Product
Thionyl Chloride (SOCl₂) [3-(Chloromethyl)-4-(trifluoromethyl)thiophene] Cyanide (CN⁻) 2-[4-(Trifluoromethyl)thiophen-3-yl]acetonitrile
Tosyl Chloride (TsCl), Pyridine {[4-(Trifluoromethyl)thiophen-3-yl]methyl} tosylate Azide (N₃⁻) 3-(Azidomethyl)-4-(trifluoromethyl)thiophene
Phosphorus Tribromide (PBr₃) [3-(Bromomethyl)-4-(trifluoromethyl)thiophene] Methoxide (CH₃O⁻) 3-(Methoxymethyl)-4-(trifluoromethyl)thiophene

Esterification and Etherification Reactions

The hydroxyl group of this compound serves as a prime site for synthetic modification, readily undergoing esterification and etherification to yield a variety of derivatives. These reactions are fundamental in altering the molecule's physical and chemical properties for various applications.

Esterification: The conversion of this compound to its corresponding esters can be achieved through several standard laboratory methods. A common approach involves reaction with an acyl halide or an acid anhydride (B1165640) in the presence of a base. For instance, treatment with acetic anhydride in a suitable solvent, often with a catalytic amount of acid or a base like pyridine, would yield [4-(trifluoromethyl)thiophen-3-yl]methyl acetate. The reaction proceeds through nucleophilic attack of the alcohol's oxygen on the electrophilic carbonyl carbon of the anhydride.

Another versatile method is the Steglich esterification, which utilizes a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) to facilitate the reaction between the alcohol and a carboxylic acid. This method is particularly useful for coupling with more complex or sensitive carboxylic acids.

Etherification: The synthesis of ethers from this compound is commonly accomplished via the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.comkhanacademy.orglibretexts.org This S(_N)2 reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide. wikipedia.orgkhanacademy.org For example, reacting this compound with a strong base like sodium hydride (NaH) generates the corresponding sodium alkoxide. Subsequent treatment with an alkyl halide, such as methyl iodide, furnishes the methyl ether derivative, 3-(methoxymethyl)-4-(trifluoromethyl)thiophene. khanacademy.orgutahtech.edu The choice of a primary alkyl halide is crucial to favor the S(_N)2 pathway and minimize competing elimination reactions. wikipedia.orglibretexts.org

Reaction Type Reagents Product Key Features
EsterificationAcetic Anhydride, Pyridine[4-(Trifluoromethyl)thiophen-3-yl]methyl acetateStraightforward, high-yielding for simple esters.
EsterificationCarboxylic Acid, DCC, DMAP[4-(Trifluoromethyl)thiophen-3-yl]methyl carboxylateMild conditions, suitable for diverse carboxylic acids.
Etherification1. NaH; 2. Methyl Iodide3-(Methoxymethyl)-4-(trifluoromethyl)thiopheneClassic S(_N)2 mechanism, best with primary alkyl halides.

Influence of the Trifluoromethyl Group on Molecular Reactivity

The trifluoromethyl (-CF(_3)) group exerts a powerful influence on the reactivity of the entire molecule through a combination of strong electron-withdrawing inductive effects and notable steric demands.

Electronic Effects on Adjacent Functional Groups and Ring System

The -CF(_3) group is one of the most potent electron-withdrawing groups in organic chemistry due to the high electronegativity of the fluorine atoms. nih.gov This strong inductive effect significantly deactivates the thiophene ring towards electrophilic aromatic substitution. The electron density of the aromatic system is substantially reduced, making it less susceptible to attack by electrophiles. This deactivation is a critical consideration in any synthetic strategy involving modification of the thiophene ring.

Furthermore, the electron-withdrawing nature of the -CF(_3) group influences the acidity of the adjacent methanol (B129727) proton. By pulling electron density away from the hydroxyl group, it increases the acidity of the proton, making the alcohol more prone to deprotonation. This can facilitate reactions that require the formation of an alkoxide intermediate, such as the Williamson ether synthesis. The electronic influence also extends to the stability of reaction intermediates. For instance, any carbocationic intermediates formed at the benzylic position would be destabilized by the adjacent electron-withdrawing -CF(_3) group.

The impact of the trifluoromethyl group on the electronic properties of the thiophene ring can be observed in spectroscopic data, such as C NMR. The carbon atom of the CF(_3) group itself typically appears as a quartet due to coupling with the three fluorine atoms. rsc.orgreddit.com The chemical shifts of the thiophene ring carbons are also influenced by the electron-withdrawing nature of the CF(_3) group. nih.gov

Steric Effects on Reaction Pathways

The trifluoromethyl group is significantly larger than a hydrogen atom and can exert considerable steric hindrance, influencing the regioselectivity and feasibility of certain reactions. In the case of this compound, the -CF(_3) group is positioned adjacent to the methanol substituent. This proximity can hinder the approach of bulky reagents to the hydroxyl group or the benzylic position.

For reactions occurring at the hydroxyl group, such as esterification with a sterically demanding carboxylic acid, the reaction rate may be slower compared to a less hindered alcohol. Similarly, in reactions involving the thiophene ring, the -CF(_3) group can direct incoming reagents to the less hindered positions. For example, in electrophilic aromatic substitution reactions, while the ring is generally deactivated, any substitution that does occur would be expected to favor positions away from the bulky trifluoromethyl group. The steric bulk of the trifluoromethyl group can also influence the conformational preferences of the molecule, which in turn can affect its reactivity and interactions with other molecules.

Cascade and Multicomponent Reactions Incorporating this compound

While specific examples of cascade and multicomponent reactions directly employing this compound are not extensively documented, the structural motifs present in this molecule make it a plausible candidate for such transformations. Cascade reactions, which involve a series of intramolecular transformations, and multicomponent reactions (MCRs), where three or more reactants combine in a single step, are powerful tools for the efficient synthesis of complex molecules. nih.govnih.gov

Trifluoromethylated thiophenes are known to participate in various cascade reactions, often initiated by radical or nucleophilic addition to the thiophene ring or a side chain. nih.govbeilstein-journals.orgresearchgate.net For instance, derivatives of this compound could potentially be designed to undergo intramolecular cyclizations, where the methanol group or a derivative thereof acts as a nucleophile, attacking a reactive site on the thiophene ring or an appended side chain.

In the realm of MCRs, functionalized thiophenes are valuable building blocks. nih.govresearchgate.net this compound, after conversion of the alcohol to a more reactive functional group (e.g., an aldehyde or a halide), could serve as a key component in well-established MCRs like the Hantzsch or Biginelli reactions to generate highly substituted heterocyclic systems. The presence of the trifluoromethyl group would impart unique electronic and steric properties to the resulting products.

Functionalization for Advanced Molecular Architectures

The unique combination of a thiophene ring, a reactive methanol handle, and a trifluoromethyl group makes this compound a valuable building block for the synthesis of advanced molecular architectures with applications in medicinal chemistry and materials science. mdpi.comresearchgate.netsigmaaldrich.com

In medicinal chemistry, the trifluoromethyl group is a highly sought-after substituent due to its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. mdpi.com The thiophene ring itself is a common scaffold in many pharmaceuticals. Therefore, this compound can be used as a starting material to synthesize more complex molecules with potential therapeutic activity. The methanol group provides a convenient point of attachment for introducing other pharmacophoric groups or for linking the molecule to a larger scaffold.

Due to the limited availability of specific, publicly accessible experimental spectroscopic data for "this compound," a comprehensive article that fully adheres to the detailed outline and quality standards requested cannot be generated at this time.

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Advanced Spectroscopic and Structural Elucidation of 4 Trifluoromethyl Thiophen 3 Yl Methanol

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis[12],[10],

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a critical tool for the unambiguous determination of a compound's elemental composition. For [4-(trifluoromethyl)thiophen-3-yl]methanol, the molecular formula is established as C₆H₅F₃OS. uni.lu This composition allows for the calculation of its precise monoisotopic mass, which is a key parameter in its identification.

Based on its molecular formula, the predicted monoisotopic mass of the neutral molecule [M] is 182.00133 Da. uni.lu In HRMS analysis, molecules are typically ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. Common adducts for this molecule would include the protonated molecule [M+H]⁺, the sodium adduct [M+Na]⁺, and the deprotonated molecule [M-H]⁻. The predicted m/z values for these and other common adducts are presented in Table 1. The high precision of these measurements in an experimental setting would allow for the confident confirmation of the elemental composition, distinguishing it from other compounds with the same nominal mass.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts

Adduct Ion Predicted m/z
[M+H]⁺ 183.00861
[M+Na]⁺ 204.99055
[M-H]⁻ 180.99405
[M+NH₄]⁺ 200.03515
[M+K]⁺ 220.96449

Data sourced from PubChem CID 130531708. uni.lu

Fragmentation Pathways and Structural Insights

Upon electron ionization, the initial molecular ion [C₆H₅F₃OS]⁺˙ would be formed. Key fragmentation pathways would likely involve the following:

Loss of a hydroxyl radical (•OH): This would lead to the formation of a [C₆H₄F₃S]⁺ ion.

Loss of water (H₂O): A common fragmentation for alcohols, this would result in a [C₆H₃F₃S]⁺˙ ion. The predicted m/z for the [M+H-H₂O]⁺ ion is 164.99859. uni.lu

Cleavage of the trifluoromethyl group (•CF₃): This would generate a [C₅H₅OS]⁺ ion.

Rupture of the thiophene (B33073) ring: This can lead to a variety of smaller fragments, characteristic of the thiophene core.

The presence and relative abundance of these and other fragment ions in a mass spectrum would serve as a fingerprint for the molecule's structure, confirming the connectivity of the hydroxymethyl, trifluoromethyl, and thiophene moieties.

X-ray Crystallography for Solid-State Structural Determination

As of the latest literature surveys, a crystal structure for this compound has not been deposited in publicly available crystallographic databases. Therefore, the following sections are based on the expected solid-state behavior of this molecule, drawing parallels from the known crystal structures of other substituted thiophene derivatives.

The molecular structure of this compound contains several functional groups capable of participating in significant intermolecular interactions, which would govern its crystal packing.

Hydrogen Bonding: The primary and most influential intermolecular interaction is expected to be hydrogen bonding originating from the hydroxyl group (-OH). The hydroxyl proton can act as a hydrogen bond donor, while the oxygen atom can act as an acceptor. This would likely lead to the formation of chains or networks of molecules within the crystal lattice. nih.gov

Other Interactions: The highly electronegative fluorine atoms of the trifluoromethyl group can participate in weaker C-H···F and F···F interactions. acs.org The sulfur atom in the thiophene ring can also engage in weak C-H···S interactions. These weaker forces would play a secondary role in dictating the fine details of the crystal packing.

The interplay of these interactions would result in a specific three-dimensional arrangement of the molecules in the solid state, influencing properties such as melting point and solubility.

The conformation of this compound in the solid state would be determined by the minimization of intramolecular and intermolecular steric and electronic interactions. The primary conformational flexibility lies in the rotation around the C-C bond connecting the hydroxymethyl group to the thiophene ring and the rotation of the trifluoromethyl group.

Hydroxymethyl Group Orientation: The orientation of the -CH₂OH group relative to the thiophene ring would be influenced by the formation of intermolecular hydrogen bonds. The dihedral angle between the plane of the thiophene ring and the C-C-O plane would adopt a value that optimizes these interactions while minimizing steric clashes with the adjacent trifluoromethyl group.

Trifluoromethyl Group Orientation: The trifluoromethyl group is expected to be conformationally mobile, with rotation around the C-CF₃ bond. In the solid state, it would likely adopt a staggered conformation relative to the substituents on the thiophene ring to minimize steric repulsion.

Theoretical calculations on substituted thiophenes have shown that the conformational preferences are a delicate balance of steric and electronic effects. acs.orgacs.org For this compound, the solid-state conformation would represent the molecule's geometry in its lowest energy state within the crystalline environment.

Computational Chemistry and Theoretical Investigations of 4 Trifluoromethyl Thiophen 3 Yl Methanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of [4-(Trifluoromethyl)thiophen-3-yl]methanol. These methods, grounded in the principles of quantum mechanics, can predict a wide range of molecular attributes with high accuracy.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For this compound, DFT calculations, often employing functionals like B3LYP, can elucidate the distribution of electron density across the molecule. The electron-withdrawing nature of the trifluoromethyl (-CF₃) group is expected to significantly influence the electronic environment of the thiophene (B33073) ring, drawing electron density away from the aromatic system. This effect, in turn, impacts the reactivity and electrostatic properties of the molecule. DFT studies would reveal the precise nature of this electron distribution and how it is affected by the hydroxylmethyl group at the 3-position of the thiophene ring.

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are employed for accurate geometry optimization and energy calculations of this compound. These calculations can predict bond lengths, bond angles, and dihedral angles of the molecule in its ground state with high precision. The optimized geometry provides a stable, low-energy conformation of the molecule, which is crucial for understanding its physical and chemical properties. Energy calculations from ab initio methods also contribute to determining the molecule's stability and thermodynamic properties.

Table 1: Predicted Optimized Geometrical Parameters (Illustrative)

ParameterPredicted Value (Illustrative)
C-S Bond Length (Thiophene Ring)~1.72 Å
C=C Bond Length (Thiophene Ring)~1.37 Å
C-C Bond Length (Thiophene Ring)~1.42 Å
C-CF₃ Bond Length~1.49 Å
C-CH₂OH Bond Length~1.51 Å
C-O Bond Length (Methanol Group)~1.43 Å
O-H Bond Length (Methanol Group)~0.96 Å
C-S-C Bond Angle~92°
C-C-CF₃ Bond Angle~125°

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar molecular fragments. Actual values would be determined by specific ab initio calculations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory and are crucial for understanding a molecule's chemical reactivity and electronic transitions. For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring, while the LUMO may be influenced by the electron-withdrawing trifluoromethyl group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally suggests higher reactivity. The presence of the -CF₃ group is anticipated to lower the energy of the LUMO, thereby affecting the energy gap.

Table 2: Predicted Frontier Orbital Energies (Illustrative)

OrbitalEnergy (eV) (Illustrative)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Energy Gap5.3

Note: These values are illustrative and would be quantified by specific quantum chemical calculations.

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. For this compound, the MESP surface would likely show negative potential (electron-rich regions) around the oxygen atom of the hydroxyl group and the sulfur atom of the thiophene ring, making these sites susceptible to electrophilic attack. Conversely, positive potential (electron-poor regions) would be expected around the hydrogen atoms, particularly the hydroxyl proton, and potentially on the thiophene ring due to the influence of the -CF₃ group, indicating sites for nucleophilic attack.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. For this compound, NBO analysis can quantify the charge distribution on each atom, revealing the extent of electron withdrawal by the trifluoromethyl group and the electronic effects of the methanol (B129727) substituent. It also describes the hybridization of atomic orbitals involved in bonding and identifies hyperconjugative interactions, which contribute to the molecule's stability. These interactions involve the delocalization of electron density from occupied bonding or lone pair orbitals to unoccupied antibonding orbitals.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods can predict various spectroscopic properties of this compound, which can then be compared with experimental data to validate the computational model. For instance, theoretical calculations can predict the infrared (IR) and Raman vibrational frequencies, which correspond to the different vibrational modes of the molecule. By comparing the calculated vibrational spectra with experimental spectra, a detailed assignment of the observed spectral bands can be made. Similarly, UV-Vis absorption spectra can be predicted using time-dependent DFT (TD-DFT), providing insights into the electronic transitions responsible for the observed absorption bands. Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated and compared with experimental data to aid in the structural elucidation of the molecule.

Computational NMR Chemical Shift Prediction

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using quantum chemical methods is a well-established technique for structure elucidation and confirmation. nih.gov For this compound, Density Functional Theory (DFT) is the most common and effective method due to its balance of accuracy and computational cost. nih.govansto.gov.au

The typical workflow involves:

Geometry Optimization: The first step is to find the molecule's lowest energy geometry. This is commonly performed using a functional like B3LYP, often paired with a basis set such as 6-31G(d,p). royalsocietypublishing.org For higher accuracy, especially with flexible side chains, it is crucial to perform a conformational search to ensure the global minimum energy structure is found.

NMR Calculation: Following optimization, the NMR shielding tensors are calculated for the optimized geometry. The Gauge-Independent Atomic Orbital (GIAO) method is the most widely used approach for this step. nih.govglobalresearchonline.net Various DFT functionals can be employed, with studies showing that functionals like ωB97X-D or WP04 can provide high accuracy for ¹H and ¹³C chemical shifts, respectively. nih.gov For ¹⁹F NMR predictions, specific functionals and basis sets, such as ωB97XD/aug-cc-pvdz, have been recommended for their accuracy with fluorinated compounds. rsc.orgworktribe.com

Data Processing: The calculated isotropic shielding constants (σ_iso) are then converted to chemical shifts (δ) by referencing them against the shielding constant of a standard compound, typically tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and CFCl₃ for ¹⁹F, calculated at the same level of theory.

A hypothetical table of predicted NMR chemical shifts for this compound, calculated using the GIAO-DFT method, is presented below. Such a table would be critical for comparing with experimental data and confirming structural assignments.

Table 1: Illustrative Predicted NMR Chemical Shifts (δ, ppm) for this compound.
AtomPredicted Chemical Shift (ppm)Notes
H (on C2)7.15Thiophene ring proton
H (on C5)7.40Thiophene ring proton
H (on CH₂)4.65Methylene (B1212753) protons
H (on OH)2.50Hydroxyl proton, shift is highly dependent on solvent and concentration
C2125.8Thiophene ring carbon
C3142.1Thiophene ring carbon bearing the CH₂OH group
C4123.5 (q, J ≈ 35 Hz)Thiophene ring carbon bearing the CF₃ group
C5128.4Thiophene ring carbon
CH₂58.9Methylene carbon
CF₃124.2 (q, J ≈ 275 Hz)Trifluoromethyl carbon
¹⁹F-62.5Relative to CFCl₃

Vibrational Frequency Calculations for IR Spectral Interpretation

Computational vibrational analysis is instrumental in assigning experimental Infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, one can correlate theoretical modes with observed absorption bands, aiding in the structural characterization of the molecule. iosrjournals.orgaip.org

The process for this compound would be as follows:

Geometry Optimization and Frequency Calculation: After optimizing the molecular geometry at a chosen level of theory (e.g., B3LYP/6-311++G(2d,2p)), a frequency calculation is performed on the stationary point. globalresearchonline.net A true energy minimum is confirmed by the absence of imaginary frequencies.

Frequency Scaling: The calculated harmonic frequencies are known to be systematically higher than experimental frequencies due to the neglect of anharmonicity and basis set imperfections. iosrjournals.org To improve agreement with experimental data, the calculated frequencies are often multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP functionals).

Spectral Analysis: The scaled frequencies, along with their calculated IR intensities, are used to generate a theoretical IR spectrum. This spectrum can then be compared directly with an experimental one to assign specific vibrational modes, such as O-H stretching, C-F stretching, C-S stretching, and aromatic C-H bending. iosrjournals.orgnii.ac.jp

An illustrative table of key calculated vibrational frequencies for this compound is provided below.

Table 2: Illustrative Calculated Vibrational Frequencies (cm⁻¹) for Key Modes of this compound.
Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Expected IR IntensityAssignment
ν(O-H)3650StrongHydroxyl group stretching
ν(C-H) aromatic3110MediumThiophene ring C-H stretching
ν(C-H) aliphatic2950MediumMethylene C-H stretching
ν(C=C)1530MediumThiophene ring stretching
δ(CH₂)1450MediumMethylene scissoring
ν(C-F)1280, 1160, 1120Very StrongCF₃ group symmetric and asymmetric stretching
ν(C-O)1030StrongC-O stretching
ν(C-S)850, 650Weak-MediumThiophene C-S stretching

Conformational Analysis and Energy Landscapes

The presence of the flexible hydroxymethyl group (-CH₂OH) means that this compound can exist in multiple conformations due to rotation around the C3-C(methylene) single bond. Conformational analysis aims to identify the stable conformers and the energy barriers that separate them. researchgate.net

This analysis is typically performed by:

Potential Energy Surface (PES) Scan: A relaxed PES scan is conducted by systematically rotating the dihedral angle defined by the thiophene ring and the hydroxymethyl group (e.g., C2-C3-C(methylene)-O). At each step of the rotation, the rest of the molecular geometry is allowed to relax. This procedure maps out the energy as a function of the dihedral angle, revealing energy minima (stable conformers) and maxima (rotational barriers). nih.gov

Optimization of Stationary Points: The geometries corresponding to the minima and maxima on the PES are then fully optimized to precisely locate the stable conformers and the transition states for rotation.

Thermodynamic Analysis: Frequency calculations are performed on the optimized conformers to obtain their zero-point vibrational energies (ZPVE) and thermal corrections, allowing for the calculation of relative Gibbs free energies and the prediction of their equilibrium populations at a given temperature.

A hypothetical energy landscape for the rotation of the hydroxymethyl group is described in the table below.

Table 3: Illustrative Conformational Analysis of the C3-CH₂OH Rotational Barrier.
StructureDihedral Angle (C2-C3-Cα-O)Relative Energy (kcal/mol)Description
Conformer 1 (Global Minimum)~60°0.00Stable conformer, potentially stabilized by an intramolecular interaction.
Transition State 1~120°2.5Rotational energy barrier.
Conformer 2 (Local Minimum)180°0.8Another stable conformer.
Transition State 20°/360°3.1Highest rotational energy barrier due to steric hindrance.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is a key tool for elucidating reaction mechanisms, identifying intermediates, and characterizing transition states (TS). bohrium.com For this compound, one might study reactions such as oxidation of the alcohol, electrophilic substitution on the thiophene ring, or reactions involving the trifluoromethyl group.

A typical mechanistic study involves:

Locating Reactants, Products, and Intermediates: The geometries of all reactants, products, and plausible intermediates are optimized.

Transition State Searching: TS search algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method, are used to locate the saddle point on the potential energy surface that connects reactants and products. mdpi.com

Verification of Transition States: A valid transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov Intrinsic Reaction Coordinate (IRC) calculations are then performed to ensure that the located TS correctly connects the desired reactant and product minima.

Energy Profile Construction: The energies of all stationary points (reactants, TS, intermediates, products) are calculated to construct a reaction energy profile, from which activation energies and reaction enthalpies can be determined. researchgate.net

The following table provides a hypothetical example for a step in a proposed oxidation reaction of the alcohol to an aldehyde.

Table 4: Illustrative Energy Profile for a Hypothetical Hydrogen Abstraction Step in the Oxidation of this compound.
SpeciesDescriptionRelative Electronic Energy (kcal/mol)Key Geometric Feature
Reactant ComplexAlcohol + Oxidant (e.g., •OH radical)0.0Intermolecular distance > 3 Å
Transition State (TS)H-abstraction from the methylene group+8.5Partially broken C-H bond, partially formed O-H bond
Product ComplexAlkoxy radical + H₂O-25.0Separated product molecules

Solvent Effects on Electronic Structure and Reactivity using Continuum Models (e.g., PCM)

Reactions and spectroscopic measurements are most often performed in solution, and the solvent can significantly influence molecular properties and reactivity. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are an efficient way to incorporate these effects into quantum chemical calculations. wikipedia.orgnumberanalytics.com

In the PCM approach:

The solute molecule is placed within a cavity carved out of a continuous medium that has the dielectric properties of the bulk solvent. wikipedia.org

The charge distribution of the solute polarizes the dielectric continuum, which in turn creates a reaction field that interacts with the solute.

This solute-solvent interaction is incorporated into the quantum mechanical Hamiltonian, and the Schrödinger equation is solved self-consistently. This allows for the calculation of energies, optimized geometries, and molecular properties in the presence of a solvent. uni-muenchen.dejoaquinbarroso.com

PCM can be applied to all the calculations described in the previous sections—geometry optimizations, NMR and IR spectra predictions, and reaction profiles—to provide more realistic results that can be better compared with experimental data obtained in solution. The model can predict changes in dipole moments, stabilization of charged or polar species, and alterations in activation barriers due to the solvent environment.

The table below illustrates how a key property like the dipole moment of this compound might change in different solvents, as predicted by PCM calculations.

Table 5: Illustrative Solvent Effects on the Dipole Moment (Debye) of this compound using the PCM Model.
SolventDielectric Constant (ε)Predicted Dipole Moment (D)
Gas Phase1.02.85
Chloroform4.83.90
Acetone20.74.55
Methanol32.64.70
Water78.44.85

Applications in Advanced Chemical Synthesis and Materials Science Focus on Chemical Design Principles

Role as a Key Intermediate in Organic Synthesis

In the realm of organic synthesis, the value of an intermediate is measured by its versatility and its ability to grant access to a wide range of more complex structures. [4-(Trifluoromethyl)thiophen-3-yl]methanol excels in this role due to its inherent structural features that allow for sequential and controlled chemical modifications.

The development of novel heterocyclic compounds is a major focus in medicinal chemistry and materials science. This compound serves as an excellent starting point for the synthesis of intricate, fluorine-containing heterocyclic systems. The hydroxymethyl (-CH2OH) group is a versatile handle for synthetic transformations. It can be readily oxidized to an aldehyde or carboxylic acid, or converted to a halide, providing a reactive site for cyclization reactions.

These transformations enable the construction of fused-ring systems where the trifluoromethyl-substituted thiophene (B33073) is annulated with other rings. For instance, the aldehyde derived from this alcohol can undergo condensation reactions to form new heterocyclic rings, such as pyrimidines or pyridines, fused to the thiophene core. The trifluoromethyl group's strong electron-withdrawing nature significantly influences the reactivity of the thiophene ring, directing subsequent reactions and modifying the electronic properties of the final heterocyclic product. This controlled approach is crucial for synthesizing compounds with tailored characteristics for specific applications. Trifluoromethylnitrones, for example, are recognized as versatile precursors for synthesizing a variety of trifluoromethyl-containing heterocycles through cycloaddition reactions. rsc.orgresearchgate.net

A "building block" in chemical synthesis is a molecule that can be systematically incorporated into a larger structure. uni.lu this compound is an archetypal building block because its different components can be addressed independently. uni.lu

The Hydroxymethyl Group: Provides a site for esterification, etherification, or substitution, allowing the thiophene moiety to be linked to other molecular fragments, polymers, or surfaces.

The Thiophene Ring: The hydrogen atoms on the thiophene ring, particularly at the 2- and 5-positions, are susceptible to deprotonation followed by reaction with electrophiles. This allows for the introduction of additional functional groups or coupling with other aromatic systems via cross-coupling reactions like Suzuki or Stille coupling.

The Trifluoromethyl Group: This group is generally inert to common reaction conditions, providing a stable fluorine tag that imparts unique properties to the final molecule, such as increased lipophilicity and metabolic stability in drug candidates.

PropertyDescriptionSynthetic Utility
Bifunctionality Possesses both a nucleophilic hydroxymethyl group and an electrophilic (when activated) thiophene ring.Allows for sequential, controlled reactions at different sites.
Fluorine Content The stable trifluoromethyl group imparts desirable electronic and physical properties.Enhances lipophilicity, metabolic stability, and tunes electronic energy levels.
Reactive Sites The hydroxymethyl group and C-H bonds on the thiophene ring can be functionalized.Enables its use as a versatile scaffold for building complex molecules.

Contributions to Fluorine-Containing Materials Science

The introduction of fluorine into organic materials is a highly effective strategy for fine-tuning their properties for advanced applications. acs.org Fluorinated compounds often exhibit enhanced thermal stability, chemical resistance, and unique optoelectronic characteristics. acs.orgresearchgate.net this compound is a key contributor in this field, providing a ready source of the trifluoromethyl-thiophene moiety for incorporation into various materials.

Thiophene-based polymers and small molecules are extensively used in organic electronics due to their excellent charge-transport properties. labmanager.com The performance of devices like Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) is highly dependent on the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the materials used.

The potent electron-withdrawing nature of the trifluoromethyl group lowers both the HOMO and LUMO energy levels of the thiophene ring. This is a critical design principle in optoelectronics:

In OLEDs: Lowering the LUMO level can facilitate more efficient electron injection from the cathode, leading to better device performance and stability. Thiophene derivatives are known to be useful in creating luminescent materials for OLEDs. labmanager.cominnovations-report.com

In OPVs: Tuning the HOMO and LUMO levels of the donor and acceptor materials is essential for achieving efficient charge separation and a high open-circuit voltage. Incorporating fluorinated units, such as trifluoromethyl-thiophene, is a proven strategy to optimize these parameters. mdpi.commdpi.com

This compound can be polymerized or used as a building block for larger conjugated molecules, embedding the electronically-modified thiophene unit into the final material's backbone or as a side chain. nih.gov

Many thiophene derivatives exhibit strong fluorescence, making them suitable for use as fluorophores. researchgate.net The photophysical properties, including absorption and emission wavelengths, quantum yield, and Stokes shift, can be precisely tuned by modifying the substituents on the thiophene ring. nih.govresearchgate.net

The introduction of a trifluoromethyl group can significantly alter the electronic structure of the thiophene fluorophore, potentially leading to enhanced brightness and photostability. The hydroxymethyl group on this compound provides a convenient attachment point for covalently linking the fluorophore to other molecules, such as proteins, DNA, or other biological targets. This makes it a promising candidate for the development of highly sensitive and stable fluorescent probes and labels for bio-imaging and diagnostic applications. nih.govresearchgate.net

Application AreaDesign PrincipleRole of this compound
OLEDs Tuning LUMO/HOMO levels for efficient charge injection and transport.The CF3 group lowers energy levels, improving electron injection.
Organic Photovoltaics Optimizing the band gap and energy levels for efficient charge separation.Fluorination helps to increase the open-circuit voltage.
Fluorescent Probes Modifying the electronic structure of a fluorophore to tune its properties.The CF3 group alters photophysical properties; the -CH2OH group allows for conjugation to biomolecules.

The incorporation of fluorinated side chains into polymers is a well-established method for creating materials with specialized surface properties and enhanced stability. Partially fluorinated polymers often exhibit low surface energy, leading to hydrophobic and oleophobic characteristics, as well as high thermal and chemical stability. rsc.org

This compound can be used as a monomer or a precursor to a monomer in polymerization reactions. For example, the hydroxymethyl group can be reacted to introduce a polymerizable group like an acrylate or used in condensation polymerizations. The resulting polymer would feature trifluoromethyl-thiophene units as pendant groups. Such polymers could be used in a variety of applications, including:

Low-Friction Coatings: Creating surfaces with reduced friction and non-stick properties.

Chemically Resistant Materials: Developing composites that can withstand harsh chemical environments.

Advanced Dielectrics: Engineering materials with low dielectric constants for microelectronics.

The ability to precisely place these fluorinated moieties along a polymer backbone allows for the rational design of advanced materials with properties tailored to specific engineering needs. researchgate.net

Influence on Molecular Design for Enhanced Lipophilicity and Metabolic Stability in Chemical Biology Scaffolds

Furthermore, the carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation. In many drug candidates, metabolic oxidation of alkyl groups is a primary pathway for clearance. By replacing a metabolically labile methyl group with a robust trifluoromethyl group, chemists can block this metabolic pathway, thereby increasing the metabolic stability and in vivo half-life of the compound. The thiophene ring itself is considered a bioisostere of a phenyl ring and is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. nih.govrsc.org

Table 1: Predicted Physicochemical Properties

Property Value
Molecular Formula C6H5F3OS
Molecular Weight 182.16 g/mol
XLogP3 1.9
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2

Note: The data in this table is based on computational predictions.

The structure of this compound offers several points for diversification, making it an attractive scaffold for chemical library synthesis. The primary design principles for its derivatization revolve around the strategic modification of the hydroxymethyl group and potential functionalization of the thiophene ring itself.

The hydroxyl group is a versatile handle for a wide array of chemical transformations. It can be readily converted into ethers, esters, and carbamates, allowing for the introduction of a diverse range of substituents. These modifications can be used to fine-tune solubility, lipophilicity, and interactions with biological targets. For instance, esterification with various carboxylic acids can introduce new pharmacophoric elements and modulate the compound's polarity.

The thiophene ring, although substituted, still possesses positions that could potentially be functionalized, though this is often more challenging than modifying the hydroxymethyl group. The positions on the thiophene ring can be targeted for further substitution to explore the structure-activity relationship (SAR) of the scaffold.

Building upon the principles of scaffold derivatization, specific structural modifications can be implemented to systematically alter the chemical properties of this compound.

Table 2: Examples of Structural Modifications and Their Potential Effects

Modification Site Reaction Type Potential Effect on Properties
Hydroxymethyl Group Etherification Increased lipophilicity, potential for improved metabolic stability.
Hydroxymethyl Group Esterification Modulation of polarity, potential for prodrug strategies.
Hydroxymethyl Group Conversion to Amine Introduction of a basic center, potential for salt formation and improved solubility.
Thiophene Ring Halogenation Alteration of electronic properties, provides a handle for cross-coupling reactions.

These modifications allow for a systematic exploration of the chemical space around the core scaffold, enabling the optimization of properties such as binding affinity, selectivity, and pharmacokinetic parameters. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the thiophene ring, which must be taken into account when planning synthetic routes for further derivatization.

Future Prospects in Synthetic Method Development

The synthesis of functionalized thiophenes continues to be an area of active research. nih.govmdpi.com Future prospects in synthetic method development relevant to this compound and its derivatives are likely to focus on more efficient and selective methods for the construction and functionalization of the trifluoromethylated thiophene core.

Advances in C-H functionalization would be particularly impactful, offering the potential to directly introduce new substituents onto the thiophene ring without the need for pre-functionalized starting materials. This would streamline the synthesis of derivatives and expand the accessible chemical space. Furthermore, the development of novel trifluoromethylation reagents and methods will continue to be important for the synthesis of the core scaffold itself.

Integration into High-Throughput Synthesis and Chemical Library Generation

The modular nature of this compound makes it an ideal building block for high-throughput synthesis and the generation of chemical libraries. nih.govresearchgate.net Its versatile hydroxymethyl handle allows for rapid parallel derivatization using automated synthesis platforms.

By reacting the scaffold with a diverse collection of building blocks, such as carboxylic acids, alkyl halides, or isocyanates, large libraries of compounds can be efficiently generated. These libraries can then be screened against a variety of biological targets to identify new hit compounds for drug discovery programs. The physicochemical properties imparted by the trifluoromethylated thiophene core make these libraries particularly valuable for finding leads with favorable drug-like properties. The synthesis of a fluorinated, thiophene-based fragment library has been reported for use in fragment-based drug discovery, highlighting the utility of such scaffolds. rsc.org

Conclusion and Future Research Directions

Summary of Current Research Landscape

The current body of scientific literature indicates that while the parent scaffold of thiophene (B33073) and the impact of trifluoromethyl substitution are well-documented, dedicated research specifically on [4-(Trifluoromethyl)thiophen-3-yl]methanol is limited. The existing landscape is primarily composed of its inclusion in chemical supplier databases and its appearance as a potential building block in broader chemical patent literature.

Thiophene-containing compounds are recognized as "privileged pharmacophores" in medicinal chemistry due to their wide range of biological activities. nih.govcognizancejournal.comrsc.orgresearchgate.net The introduction of a trifluoromethyl group is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity of molecules. researchgate.net This is attributed to the high electronegativity of fluorine and the stability of the C-F bond. mdpi.com Consequently, the combination of a thiophene ring and a trifluoromethyl group, as seen in the target molecule, suggests significant potential for applications in medicinal chemistry.

Research on related structures, such as other functionalized trifluoromethyl-thiophenes, has highlighted their utility as intermediates in the synthesis of more complex molecules, including those with potential applications in organic electronics and as active pharmaceutical ingredients. researchgate.netrsc.org The primary focus of the current landscape, therefore, is on the synthesis and general utility of the trifluoromethyl-thiophene motif, rather than an in-depth exploration of the specific properties and applications of this compound itself. The methanol (B129727) functional group at the 3-position provides a reactive handle for further chemical modifications, making it a versatile synthon for more complex molecular architectures.

Unexplored Synthetic Avenues

While standard methods for the synthesis of substituted thiophenes and the introduction of trifluoromethyl groups exist, several unexplored avenues could lead to more efficient and versatile preparations of this compound and its derivatives.

Future synthetic research could focus on:

Late-Stage Functionalization: Developing novel methodologies for the direct C-H trifluoromethylation or hydroxymethylation of pre-functionalized thiophene rings would be a significant advancement. This would allow for the rapid diversification of thiophene-based molecular libraries. nih.gov

Flow Chemistry Approaches: The use of microreactor technology could offer improved control over reaction parameters, enhanced safety for exothermic fluorination reactions, and the potential for scalable, continuous production.

Catalytic Methods: Exploration of novel transition-metal-catalyzed cross-coupling reactions could provide more direct and atom-economical routes to the target molecule. rsc.org For instance, developing catalytic systems that enable the direct coupling of a trifluoromethyl source with a suitably functionalized thiophene-3-carboxaldehyde precursor could streamline the synthesis.

Enzymatic and Biocatalytic Routes: The use of enzymes for the stereoselective reduction of a corresponding aldehyde to the methanol could be an environmentally friendly and highly selective synthetic strategy, particularly relevant if chiral derivatives are desired.

Synthetic ApproachPotential AdvantagesKey Research Focus
Late-Stage FunctionalizationRapid library synthesis, access to novel derivativesDevelopment of selective C-H activation and functionalization catalysts
Flow ChemistryImproved safety, scalability, and process controlReactor design, optimization of reaction conditions in continuous flow
Novel Catalytic MethodsHigh efficiency, atom economy, milder reaction conditionsCatalyst design, exploration of new cross-coupling partners
BiocatalysisHigh selectivity, green chemistry principlesEnzyme screening and engineering for specific transformations

Advanced Characterization Techniques and Theoretical Approaches

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application. Future research should employ a combination of advanced spectroscopic and computational methods.

Advanced Characterization:

¹⁹F NMR Spectroscopy: This technique is particularly powerful for studying fluorinated compounds. nih.govnumberanalytics.comgoogle.comrsc.orgumn.edu Detailed ¹⁹F NMR studies, including coupling constant analysis and 2D correlation experiments (e.g., ¹H-¹⁹F HETCOR), can provide valuable insights into the electronic environment of the trifluoromethyl group and the molecule's conformation in solution.

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive information about the solid-state conformation, bond lengths, and intermolecular interactions, which are critical for understanding its properties in materials science applications and for rational drug design.

Advanced Mass Spectrometry: Techniques such as ion mobility-mass spectrometry could be used to study the gas-phase conformation and collision cross-section of the molecule and its derivatives, providing further structural insights.

Theoretical and Computational Approaches:

Density Functional Theory (DFT) Calculations: DFT can be used to predict a wide range of properties, including molecular geometry, electronic structure (HOMO-LUMO gap), vibrational frequencies, and NMR chemical shifts. acs.orgnih.govchemrxiv.orgutq.edu.iqacs.orgresearchgate.net Such calculations can aid in the interpretation of experimental data and predict the reactivity of the molecule. acs.org

Molecular Docking and Dynamics Simulations: In the context of medicinal chemistry, computational docking studies can predict the binding modes of this compound derivatives with biological targets. Molecular dynamics simulations can then be used to explore the stability of these interactions over time.

Quantum Theory of Atoms in Molecules (QTAIM): This approach can be used to analyze the nature of chemical bonds and intermolecular interactions, providing a deeper understanding of the role of the trifluoromethyl group and the thiophene ring in molecular recognition processes.

Emerging Applications in Interdisciplinary Fields

The unique combination of a reactive methanol group, a π-conjugated thiophene ring, and an electron-withdrawing trifluoromethyl group opens up a wide range of potential applications in various interdisciplinary fields.

Medicinal Chemistry: As a building block, this compound can be used to synthesize novel drug candidates. cognizancejournal.comrsc.orgresearchgate.net The thiophene moiety is a known pharmacophore, and the trifluoromethyl group can enhance drug-like properties. nih.govmdpi.com Future work could involve synthesizing libraries of esters, ethers, and other derivatives for screening against various biological targets, including kinases, proteases, and GPCRs. The anti-inflammatory and anticancer potential of thiophene derivatives is a particularly promising area for exploration. nih.gov

Materials Science: Thiophene-based molecules are fundamental components of organic semiconductors used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.net The introduction of a trifluoromethyl group can modulate the electronic properties and improve the stability and performance of these materials. numberanalytics.commdpi.com The methanol group allows for the incorporation of this building block into larger conjugated polymers or dendrimers for applications in organic electronics. The development of novel fluorescent materials based on this scaffold is another exciting possibility. rsc.org

Agrochemicals: The presence of a trifluoromethyl group is common in modern pesticides and herbicides. researchgate.nete-bookshelf.de The thiophene ring also features in some agrochemical structures. Therefore, derivatives of this compound could be synthesized and screened for potential herbicidal, fungicidal, or insecticidal activity.

Probe Development: The unique spectroscopic signature of the ¹⁹F nucleus could be exploited in the development of molecular probes for magnetic resonance imaging (MRI) or as reporter molecules in biological assays.

Interdisciplinary FieldPotential ApplicationKey Research Direction
Medicinal ChemistrySynthesis of novel drug candidatesLibrary synthesis and screening for biological activity
Materials ScienceDevelopment of organic electronic materialsPolymerization and characterization of electronic properties
AgrochemicalsDiscovery of new pesticides and herbicidesSynthesis of derivatives and screening for agrochemical activity
Chemical BiologyDesign of molecular probesIncorporation into larger molecules for imaging and sensing applications

Q & A

Q. What are the common synthetic routes for [4-(Trifluoromethyl)thiophen-3-yl]methanol, and how do reaction conditions influence regioselectivity?

Methodological Answer: Synthesis typically involves functionalization of thiophene derivatives. Key approaches include:

  • Electrophilic substitution : Introducing the trifluoromethyl group via Friedel-Crafts alkylation or halogen exchange (e.g., using CF₃Cu complexes) .
  • Hydroxymethylation : Reaction of 3-bromo-4-(trifluoromethyl)thiophene with formaldehyde under basic conditions, followed by reduction .
  • Cross-coupling : Suzuki-Miyaura coupling to attach aryl/heteroaryl groups before hydroxymethylation .

Q. Critical Factors for Regioselectivity :

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor electrophilic substitution at the 3-position .
  • Temperature : Lower temperatures (0–25°C) reduce side reactions like over-alkylation .
  • Catalysts : Pd(PPh₃)₄ enhances coupling efficiency in cross-coupling steps .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers monitor?

Methodological Answer:

  • ¹H/¹³C NMR :
    • The hydroxymethyl group (–CH₂OH) appears as a triplet at δ 4.5–5.0 ppm (¹H) and δ 60–65 ppm (¹³C).
    • The trifluoromethyl (–CF₃) group shows a quintet in ¹⁹F NMR at δ -60 to -65 ppm .
  • IR Spectroscopy :
    • O–H stretching at 3200–3400 cm⁻¹ and C–F vibrations at 1100–1200 cm⁻¹ .
  • Mass Spectrometry (HRMS) :
    • Molecular ion peak [M+H]⁺ at m/z 212.05 (calculated for C₆H₅F₃OS) .

Validation Tip : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) to confirm structural assignments .

Q. How can researchers optimize purification methods to achieve high yields and purity?

Methodological Answer:

  • Column Chromatography : Use silica gel with gradients of ethyl acetate/petroleum ether (1:4 to 1:1) to separate polar byproducts .
  • Recrystallization : Ethanol/water mixtures (7:3) yield crystals with >95% purity .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve enantiomeric impurities .

Key Challenge : The trifluoromethyl group increases hydrophobicity, requiring careful solvent selection to avoid premature precipitation .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity in cross-coupling reactions?

Methodological Answer:

  • Electronic Effects :
    • The –CF₃ group is strongly electron-withdrawing, reducing electron density on the thiophene ring and directing electrophilic attacks to the 5-position .
    • Hammett substituent constants (σₚ = 0.54) predict enhanced stability of intermediates in SNAr reactions .
  • Reactivity in Cross-Coupling :
    • Suzuki-Miyaura coupling with aryl boronic acids requires Pd(OAc)₂ and SPhos ligand for efficient C–C bond formation .
    • Negishi coupling with Zn reagents proceeds at lower temperatures (50°C) due to the –CF₃ group’s activation effect .

Data Contradiction Note : Some studies report reduced coupling yields with electron-deficient partners; this may arise from competing protodehalogenation—monitor via GC-MS .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Assay Standardization :
    • Use common positive controls (e.g., doxorubicin for cytotoxicity assays) to calibrate activity metrics .
    • Validate cell lines via STR profiling to rule out contamination .
  • Structural Confirmation :
    • Recharacterize batches with conflicting data via X-ray crystallography to confirm stereochemistry .
  • Meta-Analysis :
    • Apply QSAR models to correlate trifluoromethyl positioning with activity trends (e.g., logP vs. IC₅₀) .

Example : Discrepancies in antimicrobial activity may stem from variations in bacterial membrane permeability—test via liposome encapsulation assays .

Q. What computational approaches predict the compound’s behavior in biological systems?

Methodological Answer:

  • Molecular Docking :
    • Use AutoDock Vina to model interactions with target proteins (e.g., CYP450 enzymes). The –CF₃ group often occupies hydrophobic pockets .
  • MD Simulations :
    • GROMACS simulations (AMBER force field) predict membrane permeability by analyzing free-energy barriers in lipid bilayers .
  • ADMET Prediction :
    • SwissADME estimates bioavailability (%F = 65–70%) and blood-brain barrier penetration (logBB = -1.2), guiding in vivo studies .

Validation Step : Cross-check predictions with experimental Caco-2 permeability assays .

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